molecular formula C11H13O3PSe B12791263 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide CAS No. 85318-38-3

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide

Cat. No.: B12791263
CAS No.: 85318-38-3
M. Wt: 303.16 g/mol
InChI Key: AUANPSPCEOAWMC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is a compound of interest in the field of organic chemistry It features a unique structure that includes a phosphorus atom, a selenium atom, and an oxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane with phenylselenol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s unique structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the selenium atom is particularly important for its antioxidant properties, as it can neutralize reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Similar structure but lacks the selenium atom.

    2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a methoxy group instead of the phenylseleno group.

Uniqueness

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties

Properties

CAS No.

85318-38-3

Molecular Formula

C11H13O3PSe

Molecular Weight

303.16 g/mol

IUPAC Name

2-hydroxy-5,5-dimethyl-4-phenylselanyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C11H13O3PSe/c1-11(2)10(8-15(12,13)14-11)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)

InChI Key

AUANPSPCEOAWMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CP(=O)(O1)O)[Se]C2=CC=CC=C2)C

Origin of Product

United States

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